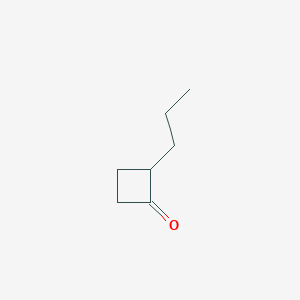
2-Propylcyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylcyclobutanone is an organic compound with the molecular formula C₇H₁₂O It is a four-membered cyclic ketone, specifically a cyclobutanone derivative, where a propyl group is attached to the second carbon of the cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylcyclobutanone can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with propyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Propylcyclobutanone carboxylic acid.
Reduction: 2-Propylcyclobutanol.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
2-Propylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propylcyclobutanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The propyl group may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclobutanone: A simpler four-membered cyclic ketone without the propyl group.
Cyclopentanone: A five-membered cyclic ketone with similar reactivity.
Cyclohexanone: A six-membered cyclic ketone with different steric properties.
Uniqueness: 2-Propylcyclobutanone is unique due to its four-membered ring structure combined with a propyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for studying ring strain and reactivity in cyclic ketones.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-propylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-5-7(6)8/h6H,2-5H2,1H3 |
Clé InChI |
DUOYRZPCIKJHMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)
![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)


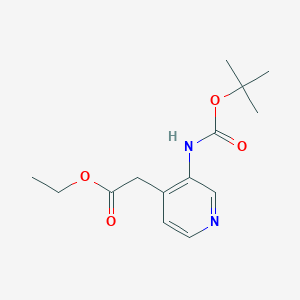
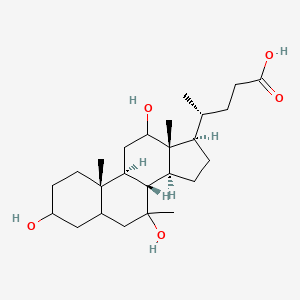
![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)


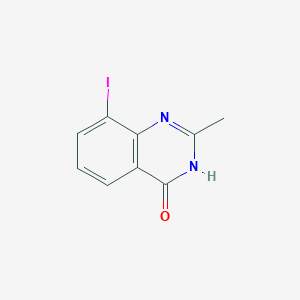
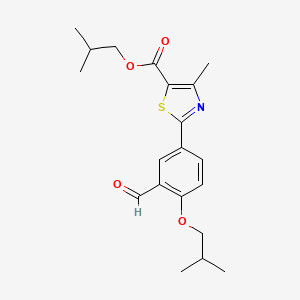
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)
